Barium nitrite monohydrate

Solubility Aqueous Chemistry Metal Nitrite Synthesis

Researchers synthesizing transition metal nitrites via double displacement face tedious purification when using sodium or potassium nitrite. Barium nitrite monohydrate eliminates this bottleneck through quantitative BaSO₄ precipitation, leaving target metal nitrite directly in solution. • Streamlined metathesis: BaSO₄ precipitates quantitatively, bypassing complex separation entirely. • High aqueous solubility (67.5 g/100 mL at 20°C) drives efficient reaction kinetics with sufficient nitrite ion concentration. • Validated diazotization agent (US Patent 2,788,348): subsequent sulfuric acid workup precipitates Ba²⁺ as BaSO₄, critical for high-purity pyridoxine intermediate synthesis. • Distinct pyroelectric & crystallographic properties (space group P6₁) make it irreplaceable for solid-state physics research. Consistent ≥98% purity; immediately available for research and pilot-scale procurement.

Molecular Formula BaH2N2O5
Molecular Weight 247.35 g/mol
CAS No. 7787-38-4
Cat. No. B13960126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium nitrite monohydrate
CAS7787-38-4
Molecular FormulaBaH2N2O5
Molecular Weight247.35 g/mol
Structural Identifiers
SMILESN(=O)[O-].N(=O)[O-].O.[Ba+2]
InChIInChI=1S/Ba.2HNO2.H2O/c;2*2-1-3;/h;2*(H,2,3);1H2/q+2;;;/p-2
InChIKeyWOXYOIUNJIARCN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Nitrite Monohydrate: Technical Baseline and Procurement Context


Barium nitrite monohydrate (Ba(NO₂)₂·H₂O) is the hydrated barium salt of nitrous acid, appearing as yellow-white hexagonal needle crystals with a density of 3.173 g/cm³ . It is highly soluble in water, with solubility increasing dramatically from 54.8 g/100g H₂O at 0°C to 319 g/100g H₂O at 100°C, while being poorly soluble in ethanol and insoluble in acetone . The compound loses its water of hydration at approximately 115°C, converting to the anhydrous form . Industrially, it is recognized as a diazotization agent, a corrosion inhibitor for steel reinforcement in concrete, and a precursor for synthesizing other metal nitrites [1]. However, these general descriptors do not answer the critical procurement question: in which specific, measurable aspects does this compound outperform sodium nitrite, calcium nitrite, strontium nitrite, or other alkaline earth nitrites?

Why Generic Substitution Fails: Performance Gaps vs. Analogs


Substituting barium nitrite monohydrate with sodium nitrite, calcium nitrite, or strontium nitrite is not a like-for-like exchange due to fundamentally different physicochemical and functional profiles. Sodium nitrite, while ubiquitous and inexpensive, is highly hygroscopic and lacks the high-density crystalline framework and pyroelectric properties of barium nitrite monohydrate, which are essential for specific solid-state applications [1]. Calcium nitrite, widely used as a concrete corrosion inhibitor, exhibits significantly lower aqueous solubility and does not offer the same stoichiometric advantages in metal nitrite metathesis reactions [2]. Strontium nitrite, though structurally analogous, decomposes at a higher temperature (240°C vs. 217°C for the anhydrous barium analog) and demonstrates different hydration behavior, which directly impacts its utility in thermally sensitive processes [3]. The evidence presented in Section 3 quantifies these specific, verifiable differentiators, enabling a data-driven procurement decision.

Quantitative Differential Evidence Against Closest Analogs


Aqueous Solubility: High-Capacity Nitrite Ion Delivery

Barium nitrite monohydrate demonstrates significantly higher aqueous solubility than strontium nitrite monohydrate and calcium nitrite, making it a more efficient reagent for processes requiring high nitrite ion concentrations. At 20°C, the solubility of barium nitrite monohydrate is 67.5 g/100 mL H₂O, compared to 58.5 g/100 mL H₂O for strontium nitrite monohydrate [1]. This difference widens substantially at elevated temperatures: at 100°C, barium nitrite reaches 319 g/100g H₂O, whereas strontium nitrite only reaches 58.1 g/100g solution at 98°C . Calcium nitrite, while soluble, saturates at 42.3 wt% at 16°C, which is markedly lower [2].

Solubility Aqueous Chemistry Metal Nitrite Synthesis Diazotization

Thermal Dehydration Profile: Predictable Stepwise Water Loss

Barium nitrite monohydrate exhibits a well-defined, multi-step dehydration pathway that is precisely characterized and distinct from its strontium analog. Ba(NO₂)₂·H₂O undergoes a reversible phase transition at 350 K (77°C), followed by water loss to form the hemihydrate at 425-435 K (152-162°C), with final dehydration completing by 455 K (182°C) [1]. In contrast, Sr(NO₂)₂·4H₂O loses two water molecules at ~80°C, one at 105°C to form the monohydrate, and the final water at ~155°C, with the anhydrous form oxidizing to nitrate above 240°C . The monohydrate of barium nitrite loses its water at approximately 115°C, converting directly to the anhydrous salt which melts with decomposition at 217°C .

Thermal Analysis Dehydration Hydrate Stability Materials Processing

Crystal Structure and Pyroelectricity: Unique Chiral Framework

Barium nitrite monohydrate crystallizes in the hexagonal system with space group P6₁ (or its enantiomorph P6₅), exhibiting strong pyroelectricity at room temperature—a property not shared by sodium nitrite, calcium nitrite, or strontium nitrite in their common hydrated forms [1][2]. The absolute chirality of the crystal has been determined with high precision (R = 0.017 for 1792 observed reflections), with lattice constants a = 7.070(1) Å and c = 17.886(2) Å [3]. The Ba²⁺ ion is coordinated by nine oxygen atoms and one nitrogen atom at an average distance of 2.899 Å, and the water molecule forms specific hydrogen bonds to two independent NO₂⁻ ions [2]. This unique chiral and pyroelectric structure is the basis for its use in specialized optical and electronic materials research.

Crystallography Pyroelectric Materials Chirality Solid-State Physics Nonlinear Optics

Diazotization Utility in Pharmaceutical Intermediate Synthesis

While sodium nitrite is the standard diazotization reagent, barium nitrite offers distinct advantages in specific synthetic contexts, particularly where sulfate or heavy metal contamination must be avoided. A key patent (US2788348A) explicitly describes the use of barium nitrite for the diazotization of 3-amino-4,5-bis-(aminomethyl)-2-methylpyridine trihydrochloride, a precursor in the synthesis of pyridoxine (Vitamin B6) intermediates [1]. The patent specifies the addition of 29.5 parts of barium nitrite in 61 parts of water, followed by heating to complete the diazotization and subsequent conversion to the hydroxy compound. In this application, barium nitrite is preferred over sodium nitrite because the barium cation forms insoluble barium sulfate upon workup with sulfuric acid, facilitating easy removal and preventing contamination of the final product [2].

Diazotization Organic Synthesis Pharmaceutical Intermediates Pyridine Chemistry

Metal Nitrite Precursor: Stoichiometric Advantages in Metathesis

Barium nitrite is a versatile precursor for synthesizing other metal nitrites via double displacement reactions, offering a key advantage over sodium or potassium nitrite: the barium cation forms highly insoluble barium sulfate (BaSO₄) upon reaction with metal sulfates, driving the reaction to completion and facilitating product isolation. For example, the preparation of magnesium nitrite is achieved by reacting barium nitrite with magnesium sulfate in aqueous solution, yielding insoluble barium sulfate and soluble magnesium nitrite [1]. This contrasts with using sodium nitrite, where the byproduct sodium sulfate is highly soluble and complicates purification. Barium nitrite can thus be used to prepare 'almost any transition metal nitrite' with high purity [2].

Metathesis Metal Nitrite Synthesis Precursor Chemistry Double Displacement

Corrosion Inhibition: Anodic Passivation in Concrete

Barium nitrite functions as an anodic corrosion inhibitor for steel reinforcement in concrete, a role it shares with calcium nitrite and sodium nitrite. However, the selection among these nitrites involves trade-offs in solubility, cation compatibility, and regulatory status. Barium nitrite promotes the formation of a protective passive oxide layer (γ-Fe₂O₃) on steel surfaces in the highly alkaline concrete pore solution (pH > 12.5) . While calcium nitrite is more widely used commercially, barium nitrite has been specifically studied alongside sodium and potassium nitrites as a concrete admixture for corrosion inhibition [1]. The key differentiator is the barium cation itself, which can form insoluble barium sulfate and barium carbonate in concrete matrices, potentially altering long-term durability and leaching behavior compared to calcium or sodium analogs. Quantitative performance data in direct comparative studies are limited, but the mechanistic basis for its use is well-established [2].

Corrosion Inhibition Reinforced Concrete Anodic Inhibitor Steel Protection

Definitive Application Scenarios Based on Verified Evidence


Synthesis of High-Purity Transition Metal Nitrites

Barium nitrite is the preferred reagent for preparing transition metal nitrites through double displacement with metal sulfates. The reaction yields insoluble BaSO₄, which precipitates quantitatively, leaving the desired metal nitrite in solution. This eliminates the need for complex separation techniques required when using sodium or potassium nitrite. The high aqueous solubility of barium nitrite (67.5 g/100 mL at 20°C) ensures sufficient nitrite ion concentration for efficient reaction kinetics [1][2].

Diazotization in Pharmaceutical Intermediate Synthesis

As documented in US Patent 2,788,348, barium nitrite is strategically employed for the diazotization of amine hydrochlorides when the subsequent workup involves sulfuric acid. The barium cation precipitates as BaSO₄, facilitating its removal and preventing contamination of the final hydroxy compound. This is particularly valuable in the synthesis of pyridoxine (Vitamin B6) intermediates, where product purity is paramount [3].

Research on Pyroelectric and Chiral Crystalline Materials

Barium nitrite monohydrate is a unique model compound for fundamental studies of pyroelectricity, absolute chirality, and hydrogen bonding in crystalline solids. Its well-characterized hexagonal structure (space group P6₁), strong room-temperature pyroelectric response, and precisely defined hydrogen bond network make it an ideal subject for X-ray diffraction, neutron scattering, and optical rotation studies [4][5]. Substitution with other nitrites is not possible for these applications.

Thermal Analysis and Hydrate Dehydration Studies

The well-defined, multi-step dehydration pathway of barium nitrite monohydrate—including a reversible phase transition at 350 K and sequential loss of water to form a hemihydrate and then the anhydrous salt—provides a valuable system for studying hydrate stability, phase transitions, and the thermodynamics of water loss in crystalline hydrates. Its behavior is precisely documented by DTA, TG, DSC, and IR spectroscopy, making it a reliable reference material [6].

Technical Documentation Hub

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